1-(2-Benzoylamino-3-phenyl-acryloyl)-piperidine-4-carboxylic acid amide
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Overview
Description
1-(2-Benzoylamino-3-phenyl-acryloyl)-piperidine-4-carboxylic acid amide is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzoylamino-3-phenyl-acryloyl)-piperidine-4-carboxylic acid amide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoylamino group: This step might involve the reaction of the piperidine derivative with benzoyl chloride in the presence of a base.
Amidation: The final step involves the formation of the carboxylic acid amide group, which can be achieved through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzoylamino-3-phenyl-acryloyl)-piperidine-4-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Benzoylamino-3-phenyl-acryloyl)-piperidine-4-carboxylic acid amide involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Benzoylamino-3-phenyl-propionyl)-piperidine-4-carboxylic acid amide
- 1-(2-Benzoylamino-3-phenyl-butyryl)-piperidine-4-carboxylic acid amide
Uniqueness
1-(2-Benzoylamino-3-phenyl-acryloyl)-piperidine-4-carboxylic acid amide is unique due to its specific structural features, such as the presence of the acryloyl group, which might confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[(E)-2-benzamido-3-phenylprop-2-enoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c23-20(26)17-11-13-25(14-12-17)22(28)19(15-16-7-3-1-4-8-16)24-21(27)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2,(H2,23,26)(H,24,27)/b19-15+ |
InChI Key |
RQLDFBPFLGBUTD-XDJHFCHBSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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